

An In-depth Technical Guide to the Polycomb Repressive Complex 1 (PRC1)

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Introduction

The Polycomb Repressive Complex 1 (PRC1) is a critical epigenetic regulator essential for maintaining transcriptional repression of key developmental genes, thereby playing a pivotal role in cell fate decisions, stem cell pluripotency, and development.[1][2] Its dysregulation is frequently implicated in various cancers, making it a significant target for therapeutic intervention.[3][4][5] PRC1 is a multi-protein complex with remarkable compositional diversity, leading to the formation of distinct subcomplexes with specialized functions. This guide provides a detailed overview of the core composition of PRC1, its subunits, and the functional distinctions between its canonical and non-canonical forms. It further presents quantitative data on complex stoichiometry and binding affinities, detailed experimental protocols for studying PRC1, and visualizations of its composition and regulatory pathways.

Core Composition and Subunits of the PRC1 Complex

The mammalian PRC1 complex is characterized by a core catalytic heterodimer of a RING1A or RING1B protein and one of six Polycomb group RING finger (PCGF) proteins (PCGF1-6).[6] [7] This core association is fundamental to the E3 ubiquitin ligase activity of PRC1, which monoubiquitinates histone H2A at lysine 119 (H2AK119ub1), a hallmark of PRC1-mediated gene silencing.[8][9] The specific PCGF protein incorporated dictates the assembly of either



canonical or non-canonical PRC1 complexes, each with a unique set of accessory subunits that modulate their recruitment and function.[6][7]

Core Subunit Families:

- RING (RING1A/RNF1 and RING1B/RNF2): These proteins form the catalytic core of PRC1, possessing E3 ubiquitin ligase activity.[10] RING1B is the primary catalytic subunit in most cellular contexts.[10]
- PCGF (PCGF1-6): This family of six proteins acts as a scaffold, defining the identity of the PRC1 subcomplex.[6][8] The interaction between a PCGF protein and a RING protein is mutually exclusive, leading to at least six distinct PRC1 complexes (PRC1.1 to PRC1.6).[6]
 [8]
- CBX (CBX2, 4, 6, 7, 8): These chromobox proteins are characteristic of canonical PRC1 complexes.[1] They contain a chromodomain that recognizes and binds to histone H3 trimethylated at lysine 27 (H3K27me3), a mark deposited by the Polycomb Repressive Complex 2 (PRC2).[1]
- PHC (PHC1, 2, 3): Polyhomeotic-like proteins are also components of canonical PRC1. They
 are involved in chromatin compaction and the formation of higher-order chromatin structures.
 [11]
- SCM (SCMH1, SCML1, SCML2): Sex comb on midleg-like proteins are substoichiometric components of some PRC1 complexes and are thought to contribute to the stability and function of the complex.[6]
- RYBP/YAF2: These proteins are defining components of non-canonical PRC1 complexes, replacing the CBX and PHC subunits.[2] They enhance the catalytic activity of the RING1A/B-PCGF core.

Canonical vs. Non-Canonical PRC1 Complexes

The distinction between canonical and non-canonical PRC1 complexes lies in their subunit composition, recruitment mechanisms, and enzymatic activity.

Canonical PRC1 (cPRC1):



- Composition: Contains the RING1A/B-PCGF2/4 core, a CBX protein (CBX2, 4, 6, 7, or 8), and a PHC protein (PHC1, 2, or 3).[11][12]
- Recruitment: Primarily recruited to chromatin through the interaction of the CBX chromodomain with the H3K27me3 mark deposited by PRC2.[1] This establishes a hierarchical pathway where PRC2 activity precedes PRC1 recruitment.
- Function: Associated with the maintenance of stable, long-term gene repression and chromatin compaction. They are thought to play a significant role in the formation of repressive chromatin domains.[11]

Non-Canonical PRC1 (vPRC1):

- Composition: Diverse group of complexes containing the RING1A/B-PCGF core (with any of the six PCGF proteins) and RYBP or its homolog YAF2, but lacking CBX and PHC proteins.
 [2]
- Recruitment: Recruited to chromatin independently of PRC2 and H3K27me3.[1] Recruitment
 can be mediated by transcription factors or by proteins like KDM2B that recognize
 unmethylated CpG islands.[13]
- Function: Exhibit higher H2AK119ub1 catalytic activity compared to cPRC1.[9] They are involved in the de novo establishment of PRC1-mediated silencing and have been implicated in a broader range of cellular processes, including DNA damage repair.

Quantitative Data on PRC1 Complex Composition

Quantitative proteomics and biochemical assays have provided insights into the stoichiometry and binding affinities of PRC1 subunits.

Table 1: Stoichiometry of PRC1 Subunits



Subunit Family	Protein	Relative Abundance (Normalized LFQ/MW) in PCGF1-IP	Relative Abundance (Normalized LFQ/MW) in PCGF2-IP	Relative Abundance (Normalized LFQ/MW) in PCGF4-IP	Reference
Bait	PCGF1	1.00	-	-	[8]
PCGF2	-	1.00	-	[8]	
PCGF4	-	-	1.00	[8]	
Core	RING1A	~1.0	~1.0	~1.0	[8]
RING1B (RNF2)	~1.0	~1.0	~1.0	[8]	
Canonical	CBX2	-	+++	+++	[8]
CBX4	-	++	++	[8]	
CBX8	-	+	+	[8]	
PHC1	-	+++	+++	[8]	
PHC2	-	++	++	[8]	
PHC3	~1.0	~1.0	~1.0	[8]	-
Shared	KDM2B	~1.0	~1.0	~1.0	[8]
USP7	~1.0	~1.0	~1.0	[8]	
CSNK2B	~1.0	~1.0	~1.0	[8]	_

Relative abundance is estimated from label-free quantification (LFQ) intensity normalized by molecular weight (MW) from affinity purification-mass spectrometry (AP-MS) experiments in human embryonal carcinoma cells. "+" indicates the presence and relative abundance of the subunit.

Table 2: Binding Affinities of CBX Chromodomains to Histone Peptides



CBX Protein	Histone Modification	Dissociation Constant (Kd)	Method	Reference
CBX2	H3K27me3	Weak	Peptide pulldown	
CBX4	H3K9me3	Stronger than H3K27me3	Fluorescence Polarization	_
CBX6	H3K27me3	Very Weak	Peptide pulldown	-
CBX7	H3K27me3	Low μM	Fluorescence Polarization	_
CBX7	H3K9me3	Low μM	Fluorescence Polarization	-
CBX8	H3K27me3	>500 μM	In vitro binding assays	_

Experimental Protocols Co-Immunoprecipitation (Co-IP) of Endogenous PRC1 Complex

This protocol describes the immunoprecipitation of an endogenous PRC1 subunit to identify interacting partners.

Materials:

- Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
- Wash Buffer: Cell Lysis Buffer with reduced NP-40 (0.1%).
- Elution Buffer: 2x SDS-PAGE sample buffer.
- Antibody against a PRC1 subunit (e.g., RING1B, PCGF4/BMI1).
- Protein A/G magnetic beads.



Procedure:

- Cell Lysis:
 - Harvest approximately 1-5 x 10⁷ cells and wash with ice-cold PBS.
 - Lyse cells in 1 mL of ice-cold Cell Lysis Buffer for 30 minutes on a rotator at 4°C.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - \circ Pre-clear the lysate by adding 20 μ L of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
 - Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
 - Add 2-5 µg of the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
 - Add 30 μL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Washing and Elution:
 - Pellet the beads on a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Wash Buffer.
 - After the final wash, remove all residual buffer.
 - \circ Elute the protein complexes by adding 50 μL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against expected interacting partners.



Chromatin Immunoprecipitation (ChIP-seq) for RING1B

This protocol details the steps for performing ChIP-seq to identify the genomic binding sites of the core PRC1 component RING1B.[14][15][16][17][18]

Materials:

- 1% Formaldehyde in PBS.
- Glycine (1.25 M).
- ChIP Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, with freshly added protease inhibitors.
- ChIP Wash Buffer A: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS.
- ChIP Wash Buffer B: 50 mM HEPES-KOH (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS.
- LiCl Wash Buffer: 20 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5%
 Sodium Deoxycholate.
- TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
- ChIP Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS.
- Proteinase K.
- RNase A.
- Anti-RING1B antibody (ChIP-grade).[14][15]
- Protein A/G magnetic beads.

Procedure:

Cross-linking and Chromatin Preparation:



- Cross-link 1-5 x 10^7 cells with 1% formaldehyde for 10 minutes at room temperature.
- Quench the reaction with glycine to a final concentration of 125 mM.
- Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G beads.
 - Incubate the chromatin with 5-10 μg of anti-RING1B antibody overnight at 4°C.
 - Capture the antibody-chromatin complexes with Protein A/G beads.
- · Washing:
 - Wash the beads sequentially with ChIP Wash Buffer A, ChIP Wash Buffer B, LiCl Wash Buffer, and twice with TE Buffer.
- · Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads using ChIP Elution Buffer.
 - Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
 - Purify the DNA using a PCR purification kit.
 - Prepare the DNA for next-generation sequencing according to the manufacturer's instructions.

In Vitro H2A Ubiquitination Assay

This protocol outlines an in vitro assay to measure the E3 ligase activity of a reconstituted PRC1 complex.[19][20]



Materials:

- Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D-family), and ubiquitin.
- Reconstituted PRC1 complex (e.g., RING1B-PCGF4).
- Nucleosomes or histone H2A/H2B dimers as a substrate.
- Ubiquitination Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM DTT, 2 mM ATP.
- Anti-H2AK119ub1 antibody for Western blot analysis.

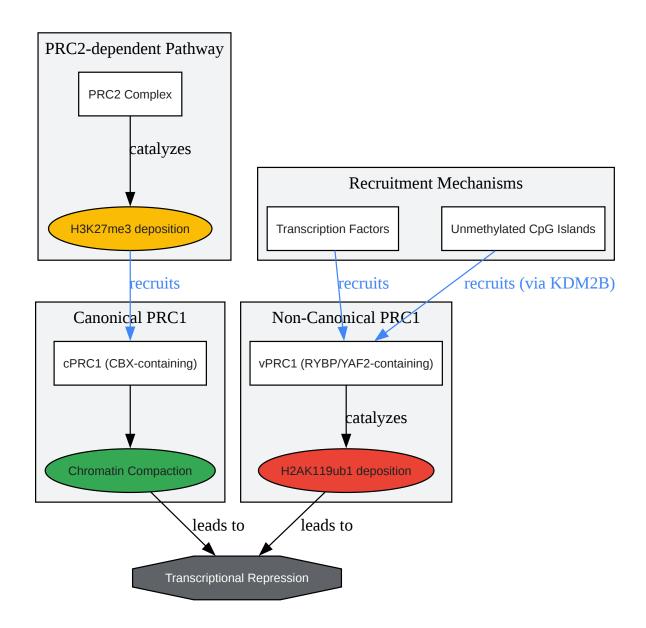
Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the Ubiquitination Reaction Buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 1 μM), and ubiquitin (e.g., 10 μM).
 - Add the nucleosome substrate (e.g., 1 μM).
 - Initiate the reaction by adding the reconstituted PRC1 complex (e.g., 200 nM).
- Incubation:
 - Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Reaction Termination and Analysis:
 - Stop the reaction by adding SDS-PAGE sample buffer.
 - Boil the samples at 95°C for 5 minutes.
 - Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for H2AK119ub1.



Mandatory Visualizations

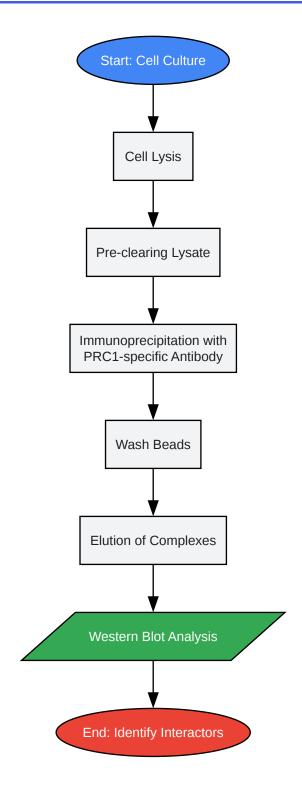
Caption: Core composition of canonical and non-canonical PRC1 complexes.



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Caption: PRC1 recruitment mechanisms and downstream functions in gene silencing.





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Caption: A streamlined workflow for Co-immunoprecipitation of PRC1 complexes.



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